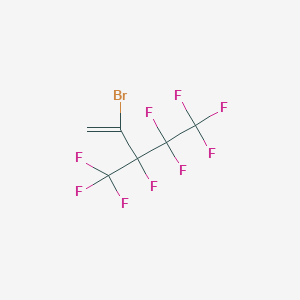

2-Bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene” is a chemical compound with the molecular formula C6H2BrF9 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C6H2BrF9/c1-2(7)3(8,5(11,12)13)4(9,10)6(14,15)16/h1H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 324.97 . It is a liquid at ambient temperature .Scientific Research Applications

Synthesis and Electrophilic Reactivity

A study by Martin, Molines, and Wakselman (1995) detailed the synthesis of a closely related compound, 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene, from hexafluoroacetone. This research highlighted the electrophilic reactivity of the compound towards various nucleophiles, resulting in substitution products or ones arising from allylic rearrangement depending on the nucleophile's nature (Martin, Molines, & Wakselman, 1995).

Ene Reactions of Trifluoronitrosomethane

Barlow, Haszeldine, and Murray (1980) conducted research on trifluoronitrosomethane as an enophile, forming N-alkenyl-N-trifluoromethylhydroxylamines with various olefins. This study contributes to the understanding of the ene reaction mechanism and the formation of hydroxylamines, which are important in organic synthesis (Barlow, Haszeldine, & Murray, 1980).

Isomerization in Basic Medium

Tordeux and colleagues (2001) examined the isomerization of a gem-bis-trifluoromethyl olefin in a basic medium. This study provides insight into the stability of olefins with trifluoromethyl groups and their behavior under different conditions, which is valuable for designing and predicting the outcomes of organic reactions (Tordeux et al., 2001).

Synthesis of Functionalized Pyrroles

Zanatta and colleagues (2021) explored the reactivity of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one with primary aliphatic amines. They synthesized a series of 1-alkyl-4-(aminoalkyl)-2-(trifluoromethyl)-1H-pyrroles, demonstrating the potential of such compounds in synthesizing nitrogen-containing heterocycles (Zanatta et al., 2021).

Photocycloaddition Studies

Research by Haan, Zwart, and Cornelisse (1997) on 2-methoxy-5-[3-(trifluoromethyl)phenyl]pent-1-ene revealed insights into photocycloaddition reactions. These findings have implications in photochemistry and the synthesis of complex organic molecules (Haan, Zwart, & Cornelisse, 1997).

Mechanism of Action

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

properties

IUPAC Name |

2-bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF9/c1-2(7)3(8,5(11,12)13)4(9,10)6(14,15)16/h1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLFCDSPXJFUKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(C(C(F)(F)F)(F)F)(C(F)(F)F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371291 |

Source

|

| Record name | 2-bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene | |

CAS RN |

234096-31-2 |

Source

|

| Record name | 2-bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1270745.png)